molecular formula C12H11N3S B1416329 4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline CAS No. 1082895-66-6

4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Cat. No. B1416329
CAS RN: 1082895-66-6
M. Wt: 229.3 g/mol
InChI Key: YLXIYXBSYJWFEB-UHFFFAOYSA-N
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Description

“4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is an orally available, potent and selective ghrelin receptor inverse agonist . It is also known as PF-05190457 .


Synthesis Analysis

The synthesis of this compound involves the reaction of a predecessor molecule named methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate with the appropriate hydrazonoyl halide derivatives . The chemical composition of all the newly synthesized derivatives were confirmed by their microanalytical and spectral data (FT-IR, mass spectrometry, 1H-NMR and 13C-NMR) .


Molecular Structure Analysis

The molecular structure of “4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is represented by the InChI code: 1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of a predecessor molecule with hydrazonoyl halide derivatives . The reaction produces respective 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.31 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Nanotechnology

Lastly, the compound’s potential applications in nanotechnology should not be overlooked. It could be used to modify the surface properties of nanoparticles or in the design of molecular machines and devices at the nanoscale.

Each of these applications represents a unique field of study where 4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline could have significant scientific impact. The exploration of these applications could lead to breakthroughs in various disciplines and contribute to the advancement of science and technology .

Mechanism of Action

The compound acts as a ghrelin receptor inverse agonist . It potently increases insulin secretion in glucose-stimulated human islets .

properties

IUPAC Name

4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIYXBSYJWFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Synthesis routes and methods

Procedure details

Prepared as described in the Nitro Reduction section using 3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole (0.20 g, 0.772 mmol) and tin (II) chloride dihydrate (0.87 g, 3.86 mmol) in EtOH (20 ml) to give the title compound (88 mg, 50%) as a pale orange solid after work-up and flash chromatography (1:1 DCM/EtOAc).
Name
DCM EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.87 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
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4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
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4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
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4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Reactant of Route 6
4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline

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